molecular formula C13H14ClN3O2 B8412169 Tert-butyl 7-chloro-2,6-naphthyridin-3-ylcarbamate

Tert-butyl 7-chloro-2,6-naphthyridin-3-ylcarbamate

Cat. No.: B8412169
M. Wt: 279.72 g/mol
InChI Key: RLQVQXUUPIBZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-chloro-2,6-naphthyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C13H14ClN3O2 and its molecular weight is 279.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

tert-butyl N-(7-chloro-2,6-naphthyridin-3-yl)carbamate

InChI

InChI=1S/C13H14ClN3O2/c1-13(2,3)19-12(18)17-11-5-9-6-15-10(14)4-8(9)7-16-11/h4-7H,1-3H3,(H,16,17,18)

InChI Key

RLQVQXUUPIBZAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2C=C(N=CC2=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-chloro-2,6-naphthyridine-3-carboxylic acid (360 mg, 1.8 mmol), tert-butyl alcohol (3.4 mL), N,N-diisopropylethylamine (1 mL, 5.6 mmol), and diphenylphosphonic azide (1.0 mL, 4.5 mmol) in toluene (6 mL) was heated at 110° C. for 1 hour. The cooled reaction mixture was diluted with ethyl acetate (50 mL) and washed with water (50 mL). The organic layer was separated, dried over sodium sulfate, filtered, and evaporated in vacuo to afford a residue that was purified by flash chromatography (silica, 12 g, ISCO, 0-60% ethyl acetate in heptane) to afford the title compound as a pale yellow solid (410 mg, 83%), which was used in the next step without further purification.
Name
7-chloro-2,6-naphthyridine-3-carboxylic acid
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
diphenylphosphonic azide
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
83%

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